3,3-Dimethyl-2-oxohexanedioic acid
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Overview
Description
3,3-Dimethyl-2-oxohexanedioic acid is an organic compound with the molecular formula C8H12O5 It is a derivative of hexanedioic acid, featuring a ketone group at the second carbon and two methyl groups at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxohexanedioic acid typically involves the oxidation of 3,3-dimethyl-2-oxobutanoic acid. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or extraction techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-oxohexanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3,3-dimethyl-2-hydroxyhexanedioic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 3,3-dimethyl-2-hydroxyhexanedioic acid.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,3-Dimethyl-2-oxohexanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-oxohexanedioic acid involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence enzyme activity, metabolic pathways, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid: Lacks the ketone and methyl groups, making it less reactive in certain chemical reactions.
3,3-Dimethylglutaric acid: Similar structure but lacks the ketone group, affecting its chemical properties and reactivity.
2-Oxoglutaric acid: Contains a ketone group but lacks the methyl groups, leading to different reactivity and applications.
Uniqueness
3,3-Dimethyl-2-oxohexanedioic acid is unique due to the presence of both the ketone group and the two methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production.
Properties
Molecular Formula |
C8H12O5 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3,3-dimethyl-2-oxohexanedioic acid |
InChI |
InChI=1S/C8H12O5/c1-8(2,4-3-5(9)10)6(11)7(12)13/h3-4H2,1-2H3,(H,9,10)(H,12,13) |
InChI Key |
CFQBSPAUTMWSRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)O)C(=O)C(=O)O |
Origin of Product |
United States |
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